molecular formula C11H14ClNO B1594184 N-(2-Chlorophenyl)pivalamide CAS No. 62662-74-2

N-(2-Chlorophenyl)pivalamide

Cat. No. B1594184
CAS RN: 62662-74-2
M. Wt: 211.69 g/mol
InChI Key: XJDANTDMTCZGNQ-UHFFFAOYSA-N
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Description

“N-(2-Chlorophenyl)pivalamide” is a chemical compound . It is the amide of pivalic acid . The compound is also known as “N-Pivalamide” and is a functional group having the chemical formula: t Bu-CO-NH-R .


Synthesis Analysis

The synthesis of “N-(2-Chlorophenyl)pivalamide” involves a series of steps. In one research, a new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . Another study screened twelve newly synthesised N - (substituted phenyl)-2-chloroacetamides for antimicrobial potential . The reaction comprises a heterogeneous lithiation step catalyzed by the solvent, fluoroacetylation with ethyl-trifluoroacetate (TFAEt), and hydrolysis .


Molecular Structure Analysis

The molecular structure of “N-(2-Chlorophenyl)pivalamide” has been studied . The compound crystallizes in the monoclinic crystal system with noncentrosymmetric space group of P2 1 .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-Chlorophenyl)pivalamide” have been studied. For instance, the lithiation-fluoroacetylation of a similar compound, N-(4-chlorophenyl)-pivalamide (NCP), is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chlorophenyl)pivalamide” can be found in databases like PubChem .

Scientific Research Applications

Nanotechnology: Nanocarrier Systems

Lastly, in nanotechnology, the compound can be employed to create nanocarrier systems for drug delivery. Its molecular structure allows for the attachment of therapeutic agents, facilitating targeted delivery to diseased cells.

Each of these fields leverages the unique chemical structure of N-(2-Chlorophenyl)pivalamide to explore innovative applications that can lead to significant advancements in science and technology. While the search results did not provide direct applications, the analysis above is based on the typical roles similar compounds play in various scientific fields .

Mechanism of Action

While the exact mechanism of action of “N-(2-Chlorophenyl)pivalamide” is not clear, it is known that the compound interacts with ergosterol in the plasma membrane .

Safety and Hazards

The safety data sheet for “N-(2-Chlorophenyl)pivalamide” provides information about its hazards .

Future Directions

The crystals of “N-(2-Chlorophenyl)pivalamide” are appropriate for nonlinear optical (NLO) and electro-optic appliances . This suggests potential future applications in these areas.

properties

IUPAC Name

N-(2-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDANTDMTCZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211724
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62662-74-2
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62662-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-chloroaniline 46 (200 mL, 1.9 mol) in MTBE (950 mL) in an ice-water bath was added 25 wt % NaOH (480 g, 3 mol). Trimethylacetyl chloride (248.5 mL, 2.02 mol) was then added dropwise and the reaction was stirred overnight at rt. The organic layer was separated, washed with brine (1.0 L) and water (1.0 L), dried over sodium sulfate, and concentrated in vacuo to give 47 (390 g, 97%) as a white solid.
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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